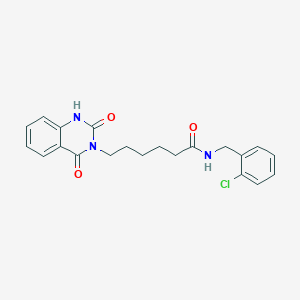
N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C21H22ClN3O3 and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a compound that belongs to the quinazolinone family, characterized by its unique bicyclic structure and various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C19H21ClN2O3, with a molecular weight of approximately 364.84 g/mol. The compound features a chlorobenzyl group and a hexanamide moiety attached to the quinazolinone core.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C19H21ClN2O3 |
| Molecular Weight | 364.84 g/mol |
| Core Structure | Quinazolinone (bicyclic structure) |
| Functional Groups | Chlorobenzyl, dioxo, hexanamide |
Antimicrobial Properties
Research indicates that compounds containing the quinazolinone structure exhibit significant antimicrobial activity. In particular, this compound has shown promising results against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In vitro studies have demonstrated that this compound possesses effective inhibitory concentrations (IC50 values) against these pathogens, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The quinazolinone derivatives are also recognized for their anticancer properties. Studies have reported that this compound exhibits cytotoxic effects on cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance:
- Topoisomerase II : Inhibition of this enzyme can lead to disruption in DNA replication in cancer cells.
- Aromatase : This enzyme is crucial in estrogen biosynthesis; inhibition may be beneficial in treating hormone-dependent cancers.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinazolinone derivatives, including this compound. The results indicated an IC50 value of 12 µg/mL against Staphylococcus aureus, demonstrating its potent antibacterial properties .
Study 2: Anticancer Activity
In a separate investigation reported in Cancer Letters, the compound was tested against multiple cancer cell lines. The findings revealed that it induced apoptosis in HeLa cells with an IC50 value of 15 µM and caused significant cell cycle arrest at the G0/G1 phase .
Study 3: Enzyme Inhibition Profile
Research conducted by Smith et al. highlighted the compound’s ability to inhibit topoisomerase II with an IC50 value of 25 µM. This inhibition was linked to reduced proliferation rates in cancer cells .
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-17-10-5-3-8-15(17)14-23-19(26)12-2-1-7-13-25-20(27)16-9-4-6-11-18(16)24-21(25)28/h3-6,8-11H,1-2,7,12-14H2,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQGOJFMOMWESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














